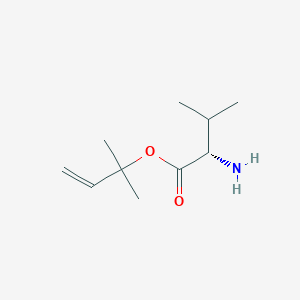

L-Valine 1,1-dimethyl-2-propenyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

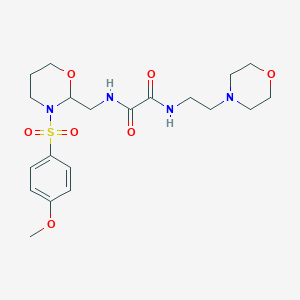

L-Valine 1,1-dimethyl-2-propenyl ester is a chemical compound . It contains a total of 32 atoms; 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . The molecule contains a total of 31 bonds. There are 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 primary amine .

Molecular Structure Analysis

The molecular structure of L-Valine 1,1-dimethyl-2-propenyl ester is complex, with a total of 31 bonds. It includes 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic ester, and 1 primary amine . The molecule contains a total of 32 atoms; 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Applications De Recherche Scientifique

Prodrug Development

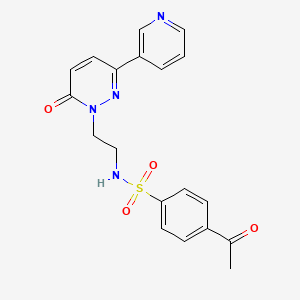

The synthesis of amino acid ester prodrugs, such as those derived from L-Valine, is a strategy employed to enhance the bioavailability of pharmaceuticals. For instance, L-Valine-3-{8-[(E)-2-[3-methoxyphenyl)ethenyl]-7-methyl-1-propargylxanthine-3-yl}propyl ester hydrochloride (MSX-4) is an amino acid ester prodrug of the adenosine A2A receptor antagonist MSX-2, showing stability in artificial gastric acid and cleavage by pig liver esterase, suggesting its potential for improved drug delivery systems (K. Vollmann et al., 2008).

Polymer Science

L-Valine-based derivatives have been employed in the synthesis of poly(phenylacetylene)s with tunable chain helicities and cooperative supramolecular associations, demonstrating significant potential for the development of proteomimetic polyenes. This research highlights the role of amino acid residues in forming intra- and inter-strand hydrogen bonds, influencing the polymer's helical conformation and environmental responsiveness (K. Cheuk et al., 2003).

Supramolecular Chemistry

The study of L-Valine methyl ester-containing tetraphenylethene has unveiled its remarkable ability to exhibit aggregation-induced emission (AIE), circular dichroism, and self-assemble into helical nanofibers. These properties are crucial for the development of advanced materials with potential applications in optoelectronics and nanotechnology (Hongkun Li et al., 2014).

Chromatography

The chromatographic application of Chirasil-Val, a phase modified with L-valine tert.-butylamide units, demonstrates the impact of polysiloxane backbone loading on the separation of enantiomers. This research offers insights into optimizing chromatographic conditions for enantiomeric separation, vital for pharmaceutical analysis (B. Koppenhoefer et al., 1995).

Catalysis

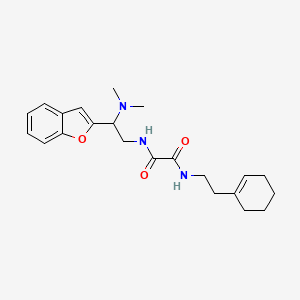

The role of L-Valine derivatives in catalytic processes is highlighted by their application in asymmetric alkylations, demonstrating the efficiency of novel chiral auxiliaries derived from L-Valine methyl ester for producing high yields and diastereoselectivities. This research contributes to the field of asymmetric synthesis, which is fundamental for the production of chiral pharmaceuticals (T. Le et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-6-10(4,5)13-9(12)8(11)7(2)3/h6-8H,1,11H2,2-5H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVKOSZBEVWUAA-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C=C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C=C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2,5-dimethylphenyl)sulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2672651.png)

![7-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2672652.png)

![N-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide](/img/structure/B2672654.png)

![N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2672658.png)

![4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2672661.png)

![1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2672664.png)

![N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2672666.png)

![trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone](/img/structure/B2672668.png)